molecular formula C23H27ClN2O5S B4017584 ethyl 1-[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate

ethyl 1-[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate

Cat. No. B4017584
M. Wt: 479.0 g/mol
InChI Key: SQSPUADCFMVBAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step processes starting from ethyl piperidine-4-carboxylate. These derivatives are obtained through reactions with alkyl/aryl sulfonyl chlorides, leading to various N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides. The synthesis procedures are characterized by their specificity to the desired product formation, highlighting the chemical versatility of piperidine-based compounds (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, such as ethyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been analyzed through crystallography, revealing intricate details about their hydrogen bonding and intermolecular interactions. These studies provide insights into how molecular configurations affect the compound's physical and chemical behaviors (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives exhibit a range of chemical reactions, indicative of their reactivity and potential as intermediates in organic synthesis. Their reactions with various chemical agents highlight the synthetic utility of piperidine compounds in creating more complex molecules with potential biological activities (Fernández et al., 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives, including their melting points, solubility, and crystalline structure, have been extensively studied. These properties are crucial for determining the compounds' applicability in various pharmaceutical and chemical industries. Studies have shown that modifications to the piperidine core can significantly alter these physical properties, affecting their utility and handling (Kim, Cho, & Shin, 2013).

properties

IUPAC Name

ethyl 1-[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O5S/c1-3-31-23(28)18-11-13-25(14-12-18)22(27)16-26(19-10-9-17(2)21(24)15-19)32(29,30)20-7-5-4-6-8-20/h4-10,15,18H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSPUADCFMVBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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